molecular formula C43H46P4Pd B12892214 (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium

(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium

Cat. No.: B12892214
M. Wt: 793.1 g/mol
InChI Key: PXGKEBFLIYQVFK-UHFFFAOYSA-N
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Description

(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is a coordination compound that features palladium as the central metal atom. This compound is known for its applications in catalysis, particularly in cross-coupling reactions. The ligands, 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane, play a crucial role in stabilizing the palladium center and enhancing its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium typically involves the reaction of palladium(II) chloride with the ligands 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The ligands are dissolved in an appropriate solvent, such as dichloromethane or toluene, and then added to a solution of palladium(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can result in new palladium-phosphine complexes .

Mechanism of Action

The mechanism by which (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium exerts its effects involves the coordination of the palladium center with the ligands. The ligands stabilize the palladium center and facilitate its participation in catalytic cycles. The compound acts as a catalyst by forming transient intermediates with the reactants, which then undergo various transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane palladium(II) chloride
  • 1,2-Bis(dimethylphosphino)ethane palladium(II) chloride
  • 1,3-Bis(diphenylphosphino)propane palladium(II) chloride

Uniqueness

(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is unique due to the combination of its ligands, which provide a balance of steric and electronic properties. This balance enhances the reactivity and selectivity of the palladium center, making it a highly effective catalyst in various chemical reactions .

Properties

Molecular Formula

C43H46P4Pd

Molecular Weight

793.1 g/mol

IUPAC Name

3-dimethylphosphanylpropyl(diphenyl)phosphane;2-diphenylphosphanylethyl(diphenyl)phosphane;palladium

InChI

InChI=1S/C26H24P2.C17H22P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h1-20H,21-22H2;3-8,10-13H,9,14-15H2,1-2H3;

InChI Key

PXGKEBFLIYQVFK-UHFFFAOYSA-N

Canonical SMILES

CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

Origin of Product

United States

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